Serdemetan

p53-independent activity CML BCR/ABL

Serdemetan (JNJ-26854165) is an orally bioavailable tryptamine derivative developed as an HDM2 (human double minute ubiquitin ligase antagonist with potential antineoplastic activity. Its primary proposed mechanism involves preventing the association of HDM2 with the proteasome, thereby stabilizing HDM2 substrates including the tumor suppressor p53 and restoring p53-mediated transcriptional activity.

Molecular Formula C21H22Cl2N4
Molecular Weight 401.34
CAS No. 881202-16-0
Cat. No. B2639068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerdemetan
CAS881202-16-0
Molecular FormulaC21H22Cl2N4
Molecular Weight401.34
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC3=CC=C(C=C3)NC4=CC=NC=C4
InChIInChI=1S/C21H20N4/c1-2-4-21-20(3-1)16(15-24-21)9-14-23-17-5-7-18(8-6-17)25-19-10-12-22-13-11-19/h1-8,10-13,15,23-24H,9,14H2,(H,22,25)
InChIKeyDVFXABLZWONTKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Serdemetan (JNJ-26854165, CAS 881202-45-5) as an Orally Bioavailable HDM2 Antagonist in Oncology Research


Serdemetan (JNJ-26854165) is an orally bioavailable tryptamine derivative developed as an HDM2 (human double minute 2) ubiquitin ligase antagonist with potential antineoplastic activity [1]. Its primary proposed mechanism involves preventing the association of HDM2 with the proteasome, thereby stabilizing HDM2 substrates including the tumor suppressor p53 and restoring p53-mediated transcriptional activity [2]. Preclinical assessments have characterized its antiproliferative activity across a range of cancer cell lines, and it has advanced to Phase I clinical evaluation in patients with advanced solid tumors [3].

Why In-Class MDM2/p53 Antagonists Cannot Be Casually Substituted for Serdemetan


Serdemetan is a tryptamine-derivative HDM2 antagonist that engages the RING domain to prevent proteasomal interaction, a binding mode distinct from the p53-binding pocket occupation of cis-imidazoline inhibitors like Nutlin-3a and RG7112 [1]. This mechanistic divergence translates into quantifiable differences in biological outcome: Serdemetan retains cytotoxic activity against p53-mutant cells where classical MDM2-p53 interaction inhibitors exhibit drastically reduced potency [2], and it modulates orthogonal pathways including cholesterol transport and the Mdm2-HIF1α axis [3]. Consequently, substituting Serdemetan with another MDM2-targeting compound without rigorous revalidation would confound experimental interpretation and compromise reproducibility in studies requiring the compound's specific polypharmacology or broader cell line activity profile.

Quantitative Comparative Evidence for Serdemetan Differentiation


Broader Antiproliferative Activity Across p53 Mutant Cell Lines Compared to Nutlin-3

In chronic myeloid leukemia (CML) cells, Serdemetan demonstrated substantial growth inhibition irrespective of p53 status, whereas Nutlin-3 exhibited markedly higher IC50 values in the same cellular context. Specifically, in K562 and K562G CML cells, Nutlin-3 showed IC50 values of 12.87 μM and 11.21 μM, respectively, while Serdemetan retained potent activity with IC50 values below 3 μM across multiple BCR/ABL-expressing cell lines, including those harboring the Imatinib-resistant T315I mutation [1]. This p53-independent activity profile contrasts sharply with the strong p53-wild-type selectivity observed for cis-imidazoline MDM2 inhibitors like RG7112, which exhibits a median IC50 of approximately 0.4 µM in p53 wild-type cells but >10 µM in p53 mutant cell lines [2].

p53-independent activity CML BCR/ABL T315I mutation Nutlin-3

Quantified Radiosensitization Enhancement in Preclinical Tumor Models

Serdemetan demonstrates quantifiable radiosensitizing activity in both in vitro and in vivo tumor models, a functional attribute not prominently reported for Nutlin-class MDM2 inhibitors. In clonogenic survival assays, Serdemetan treatment at 0.25 μM in H460 cells and 5 μM in A549 cells resulted in sensitivity-enhancement ratios of 1.18 and 1.36, respectively. At 2 Gy irradiation, the surviving fraction was 0.72 for p53-WT HCT116 cells exposed to 0.5 μM Serdemetan versus 0.97 for p53-null HCT116 cells (p<0.05) [1]. Most critically, in vivo xenograft studies revealed that Serdemetan combined with radiation caused a greater-than-additive increase in tumor growth delay, with dose enhancement factors of 1.9 for H460 tumors and 1.6 for A549 tumors [2].

radiosensitizer tumor xenograft dose enhancement factor H460 A549

Distinct Binding Mode and Polypharmacology via Cholesterol Transport Inhibition

Unlike Nutlin-3a and RG7112 which bind the p53-binding pocket of MDM2, Serdemetan binds the RING domain of MDM2 and inhibits the interaction of the MDM2-p53 complex with the proteasome [1]. This distinct binding mode correlates with a unique polypharmacology: Serdemetan induces accumulation of cholesterol within endosomes and decreases cholesterol efflux, a phenotype mimicking the ABCA1 cholesterol transport disorder Tangiers disease [2]. This cholesterol transport inhibition represents an orthogonal mechanism of action not observed with p53-binding pocket MDM2 antagonists. Furthermore, Serdemetan uniquely antagonizes the Mdm2-HIF1α axis under hypoxia, leading to decreased levels of glycolytic enzymes, an effect not reported for Nutlin-3a [3].

RING domain cholesterol transport ABCA1 polypharmacology lysosomal storage

In Vivo Antitumor Efficacy Across Diverse Xenograft Models Including p53-Mutant Tumors

In the Pediatric Preclinical Testing Program (PPTP), Serdemetan administered orally at 20 mg/kg daily for 5 days induced significant differences in event-free survival (EFS) distribution compared to control in 18 of 37 (49%) solid tumor xenografts and in 5 of 7 (71%) evaluable acute lymphoblastic leukemia (ALL) xenografts [1]. Objective responses were observed in 4 of 37 solid tumor xenografts, and 2 of 7 ALL xenografts achieved partial or complete responses. Notably, responses occurred in xenografts with both mutant and wild-type p53 [1]. This in vivo activity profile across p53 genotypes distinguishes Serdemetan from RG7112, which in the same PPTP platform demonstrated tumor growth inhibition meeting intermediate activity criteria in only 10 of 26 (38%) solid tumor xenografts, with efficacy largely restricted to p53 wild-type models [2].

xenograft pediatric cancer ALL event-free survival in vivo efficacy

Clinical Pharmacokinetic and Pharmacodynamic Validation Including Tumor p53 Induction

Serdemetan has completed Phase I clinical evaluation (NCT00676910) in patients with advanced solid tumors, establishing a human pharmacokinetic and pharmacodynamic dataset not available for many preclinical tool compounds [1]. The study demonstrated rapid oral absorption, dose-proportional pharmacokinetics, and confirmed target engagement via p53 induction in both tumor and surrogate tissue pharmacodynamic studies. The maximum tolerated dose (MTD) and dose-limiting toxicities (DLT), including QTc prolongation, were characterized, providing a safety and dosing framework for subsequent combination studies [2]. In contrast, Nutlin-3a remains a research tool compound without clinical development, and RG7112, while clinically evaluated, has not established the same breadth of published Phase I pharmacodynamic data linking drug exposure to tumor p53 induction [3].

Phase I pharmacokinetics pharmacodynamics p53 induction MTD

Synergistic Activity with Standard-of-Care Chemotherapeutics in Leukemia Models

Serdemetan demonstrates synergistic induction of p53-mediated apoptosis when combined with cytarabine (AraC) or doxorubicin in acute leukemia cells [1]. Critically, Serdemetan's apoptotic activity against primary acute leukemia cells was maintained in leukemia/stroma coculture systems, whereas doxorubicin exhibited reduced cytotoxicity in the presence of stromal support [1]. This stroma-independent activity represents a functional advantage over standard chemotherapeutics in microenvironment-protected leukemia niches. Additionally, in CML models, Serdemetan synergizes with tyrosine kinase inhibitors Imatinib and PD180970 in cells lacking the T315I mutation, suggesting utility in combination regimens targeting BCR/ABL-driven disease [2].

synergy cytarabine doxorubicin leukemia stroma coculture

Validated Research and Industrial Application Scenarios for Serdemetan


Preclinical Radiosensitization Studies in p53-Mutant or Wild-Type Solid Tumor Models

Serdemetan is the MDM2 antagonist of choice for combination radiotherapy studies requiring a compound with in vivo-validated radiosensitization metrics. The documented dose enhancement factors of 1.9 (H460) and 1.6 (A549) in xenograft models provide quantifiable benchmarks for experimental design and power calculations [1]. Its activity in both p53 wild-type and mutant backgrounds enables radiosensitization studies in genetically diverse tumor models, circumventing the p53-status restriction inherent to Nutlin-class compounds.

Functional Studies of MDM2 RING Domain Biology and Cholesterol Transport in Cancer

Investigators studying non-canonical MDM2 functions—specifically RING domain-mediated proteasomal interactions or cholesterol transport regulation—should select Serdemetan over p53-binding pocket inhibitors. Its unique induction of an ABCA1-deficient, Tangiers disease-like cholesterol accumulation phenotype enables dissection of MDM2's role in cellular lipid metabolism independent of p53 transcriptional activation [2]. Similarly, studies of the Mdm2-HIF1α-glycolysis axis under hypoxia require Serdemetan, as this pathway modulation is not recapitulated by Nutlin-3a [3].

Translational Pharmacology Bridging Preclinical to Clinical MDM2 Inhibition

For translational research programs requiring a clinical-stage MDM2 antagonist with published human PK/PD data, Serdemetan offers a unique advantage. The Phase I dataset establishes oral bioavailability, dose-proportional pharmacokinetics, MTD, and tumor p53 induction in patients [4]. This enables human-relevant exposure selection in preclinical studies and facilitates pharmacokinetic-pharmacodynamic modeling to support combination trial design. Nutlin-3a, lacking any clinical data, cannot serve this translational bridging function.

In Vivo Efficacy Screening in p53-Mutant Xenograft Panels

When screening compounds for in vivo antitumor activity across panels that include p53-mutant xenografts, Serdemetan should be prioritized over RG7112 or Nutlin-3a. The PPTP data demonstrate that Serdemetan achieves significant EFS differences in 49% of solid tumor xenografts and induces objective responses in p53-mutant models, whereas RG7112's activity is restricted to p53 wild-type tumors (median IC50 >10 μM in mutant cells) [5][6]. This broader activity profile reduces the risk of false-negative results in genetically heterogeneous xenograft screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Serdemetan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.